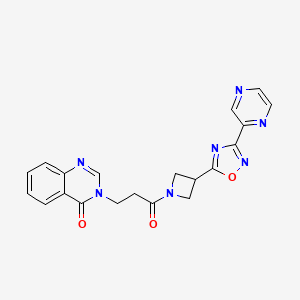
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(3-Chloro-2-fluorophenyl)” part suggests the presence of a phenyl ring with chlorine and fluorine substitutions .
Molecular Structure Analysis
The molecular structure likely consists of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring with chlorine and fluorine substitutions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in various reactions. For instance, 5-Chloro-2-fluorophenylboronic acid is used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C .Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
A series of novel derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents on the benzene ring of similar pyrrolidine carboxylic acids have been synthesized. These compounds demonstrated potent antioxidant activity, with some showing higher activity than well-known antioxidants like ascorbic acid. This suggests potential applications in developing antioxidant agents (Tumosienė et al., 2019).
Anticancer and Antimicrobial Activity
Derivatives of 5-oxopyrrolidine carboxylic acid have been evaluated for their anticancer and antimicrobial activity. Compounds showed potent activity against A549 cells, and some demonstrated promising selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. This highlights the potential for developing novel anticancer and antimicrobial agents (Kairytė et al., 2022).
Calcium-Channel Modulation
1,4-Dihydropyridine derivatives, which include structural features similar to 1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, have been studied for their calcium-channel modulatory properties. These compounds might serve as a basis for developing new drugs targeting calcium channels, essential for various physiological processes (Linden et al., 2011).
Material Science Applications
The fluorescence of carbon dots, a novel material with extensive applications ranging from bioimaging to sensors, has been linked to organic fluorophores similar to this compound derivatives. Understanding these fluorescence origins is crucial for designing carbon dots with tailored properties for specific applications (Shi et al., 2016).
Antitumor Activity
Compounds synthesized from pyrrolidine carboxylic acids, including structures resembling this compound, have shown high antitumor activity. These compounds can enhance the effect of cytostatic drugs, offering a pathway for developing new antitumor agents (Potkin et al., 2014).
Metal-Organic Frameworks (MOFs)
Research on Co(II)-based metal–organic frameworks using symmetrical aromatic carboxylic acid ligands related to this compound has led to the creation of structures with diverse metal clusters. These MOFs show selective adsorption for gases like C2H2 and CO2 and possess magnetic properties, suggesting their utility in gas storage, separation technologies, and magnetic applications (Sun et al., 2021).
Propriétés
IUPAC Name |
1-(3-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-2-1-3-8(10(7)13)14-5-6(11(16)17)4-9(14)15/h1-3,6H,4-5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSCOKGXYBDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C(=CC=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)



![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

